molecular formula C14H17NO3 B7516459 N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No. B7516459
M. Wt: 247.29 g/mol
InChI Key: SVBQTSDTNNYHAO-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as OBFC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.

Mechanism of Action

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which can have neuroprotective effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which can have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that it has not been extensively studied in vivo, and its potential side effects are not well understood.

Future Directions

There are several future directions for research on N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of research could focus on its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on developing more potent and selective N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide analogs that can be used in cancer treatment. Additionally, more studies are needed to better understand the potential side effects of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide and its long-term effects on human health.
Conclusion:
In conclusion, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential side effects, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has shown promise in the treatment of various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminoethanol to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 2,3-dihydro-1-benzofuran-2-carboxylic acid to form N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(15-9-11-5-3-7-17-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,11,13H,3,5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBQTSDTNNYHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzofuran-2-carboxamide

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